
2-Chloro-4-methylpyrimidine-5-carboxylic acid
Overview
Description
2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS: 188781-10-4) is a pyrimidine derivative with the molecular formula C₆H₅ClN₂O₂ (MW: 172.57 g/mol) . Its structure features a chlorine atom at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 of the pyrimidine ring (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly for antimetabolites and kinase inhibitors .
The ester derivative is characterized by IR absorption bands at 1750 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (pyrimidine C=N), with NMR data confirming substituent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 4-methylpyrimidine-5-carboxylic acid. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds as follows:
4-Methylpyrimidine-5-carboxylic acid+Thionyl chloride→2-Chloro-4-methylpyrimidine-5-carboxylic acid+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 2-Chloro-4-methylpyrimidine-5-methanol.
Scientific Research Applications
2-Chloro-4-methylpyrimidine-5-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorine and methyl groups on the pyrimidine ring can enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
2-Chloro-5-methylpyrimidine-4-carboxylic Acid (CAS: 933746-10-2)
- Structure : Chlorine at position 2, methyl at position 5, and carboxylic acid at position 3.
- Properties : Molecular weight = 172.57 g/mol, boiling point = 400.96°C, density = 1.48 g/cm³.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS: 61727-33-1)
- Structure : Methylthio (-SMe) at position 2, chlorine at position 5, and carboxylic acid at position 4.
- Properties : Higher molecular weight (198.64 g/mol) due to the sulfur atom.
- Key Difference : The methylthio group enhances nucleophilic substitution reactivity compared to chloro derivatives, making it useful in heterocyclic substitutions .
Functional Group Variants
4-Methyl-2-sulfanylpyrimidine-5-carboxylic Acid (CAS: 30321-94-9)
- Structure : Sulfanyl (-SH) at position 2, methyl at position 4, and carboxylic acid at position 5.
- Properties : Molecular weight = 170.19 g/mol.
- Key Difference : The -SH group increases acidity (pKa ~8.5) compared to the chloro analog (pKa ~2.5 for COOH), influencing solubility and metal coordination .
2,4-Dimethylpyrimidine-5-carboxylic Acid (CAS: 74356-36-8)
- Structure : Methyl groups at positions 2 and 4, carboxylic acid at position 5.
- Properties : Lacks chlorine, reducing electrophilicity. Molecular weight = 166.17 g/mol.
- Key Difference : The absence of chlorine limits utility in cross-coupling reactions but improves stability under basic conditions .
Pharmacologically Relevant Derivatives
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
- Structure: Complex substituents including a 4-chlorobenzylthio group and trifluoromethylanilino moiety.
- Applications : Exhibits anticancer activity by targeting kinase pathways. The trifluoromethyl group enhances metabolic stability .
5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic Acid (CAS: 1087792-09-3)
- Structure : Furan-derived amine at position 2, chlorine at position 5, and carboxylic acid at position 4.
Data Tables
Table 1: Structural and Physical Properties of Selected Pyrimidine Carboxylic Acids
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) |
---|---|---|---|---|---|
2-Chloro-4-methylpyrimidine-5-carboxylic acid | 188781-10-4 | C₆H₅ClN₂O₂ | 172.57 | Cl (C2), Me (C4), COOH (C5) | Not reported |
2-Chloro-5-methylpyrimidine-4-carboxylic acid | 933746-10-2 | C₆H₅ClN₂O₂ | 172.57 | Cl (C2), Me (C5), COOH (C4) | 400.96 |
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 61727-33-1 | C₆H₅ClN₂O₂S | 198.64 | SMe (C2), Cl (C5), COOH (C4) | Not reported |
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid | 30321-94-9 | C₆H₆N₂O₂S | 170.19 | SH (C2), Me (C4), COOH (C5) | Not reported |
Biological Activity
2-Chloro-4-methylpyrimidine-5-carboxylic acid (CAS Number: 188781-10-4) is a pyrimidine derivative notable for its diverse biological activities and applications in medicinal chemistry. Its structure, characterized by a chlorine atom and a methyl group on the pyrimidine ring, along with a carboxylic acid functional group, contributes to its reactivity and potential therapeutic effects.
- Molecular Formula : C6H5ClN2O2
- Molecular Weight : 172.57 g/mol
- Structure : Contains a six-membered pyrimidine ring with substituents that enhance its biological interactions.
Antithrombotic Activity
Research indicates that derivatives of this compound exhibit significant antithrombotic properties . This activity is crucial in preventing thrombus formation, which can lead to cardiovascular diseases.
Anti-inflammatory Effects
Pyrimidines, including this compound, have shown anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators such as:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α)
- Nuclear factor kappa B (NF-κB)
These interactions suggest potential therapeutic applications in treating inflammatory conditions .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity , demonstrating effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
Other Pharmacological Activities
This compound has been linked to several other pharmacological effects:
- Anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.
- Antiallergic and antihypertensive effects.
- Potential use in treating conditions like leishmaniasis and tuberculosis .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as both a nucleophile and an electrophile, facilitating reactions with enzymes or receptors involved in disease pathways. This duality enhances its efficacy across multiple therapeutic areas .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Chloropyrimidine-5-carboxylic acid | 0.68 | Lacks methyl group at position 4 |
4-Methylpyrimidine-5-carboxylic acid | 0.68 | No chlorine substituent |
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | 0.70 | Additional methyl group at position 6 |
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 0.68 | Contains amino group and two chlorine substituents |
3-(2-Chloropyrimidin-4-yl)benzoic acid | 0.66 | Contains a benzoic acid moiety |
The distinct combination of functional groups in this compound enhances its reactivity and biological activity compared to these analogs .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antithrombotic Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of platelet aggregation, suggesting its potential use in cardiovascular therapies.
- Anti-inflammatory Research : In vitro studies indicated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines, supporting its role in managing inflammatory diseases .
- Antimicrobial Evaluation : Laboratory tests confirmed that the compound showed inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its promise as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-methylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via chlorination of pyrimidine precursors. A common approach involves reacting 4-methylpyrimidine-5-carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key parameters include:
- Solvent : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
- Temperature : Controlled heating (50–100°C) to prevent side reactions .
- Catalyst : Bases like potassium carbonate enhance selectivity .
Example Protocol : - Dissolve 4-methylpyrimidine-5-carboxylic acid (1 eq) in SOCl₂, reflux at 70°C for 4 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization .
Q. How can researchers analytically characterize this compound?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for peaks at δ 2.5 ppm (methyl group) and δ 8.3–8.5 ppm (pyrimidine protons) .
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm and pyrimidine carbons at 150–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 172.57 (C₆H₅ClN₂O₂) .
- IR Spectroscopy : Stretching bands at 1700 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) .
Q. What factors affect the stability of this compound during storage?
- Methodological Answer : Stability is influenced by:
- pH : Store in neutral conditions (pH 6–8) to avoid hydrolysis of the chloro group .
- Temperature : Keep at 4°C in a desiccator to prevent thermal decomposition .
- Light : Protect from UV exposure to prevent photolytic degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify reactive sites (e.g., C5 chlorine as electrophilic center) .
- Simulate transition states to predict activation energies for substitutions with amines or thiols .
Software Tools : Gaussian, ORCA, or Schrödinger Suite .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies arise from:
- Purity of precursors : Use HPLC-grade 4-methylpyrimidine-5-carboxylic acid (>98%) to minimize side products .
- Reaction scaling : Lab-scale batches (1–10 g) may yield 60–70%, while continuous flow reactors improve consistency to >85% .
Validation : Reproduce methods from multiple sources (e.g., PubChem vs. CAS protocols) .
Q. How does the compound serve as a building block in kinase inhibitor synthesis?
- Methodological Answer : The carboxylic acid group enables conjugation to pharmacophores via:
Properties
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEHPQBQVDLHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440663 | |
Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-10-4 | |
Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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